5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydronaphthalene ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical behavior and applications of the compound. This compound finds relevance in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow strategies to streamline the synthesis and ensure scalability . These methods often involve the use of cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethylated intermediates.
Chemical Reactions Analysis
Types of Reactions: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can influence the oxidation state of the compound, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the tetrahydronaphthalene ring, potentially affecting the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce various trifluoromethylated aromatic compounds.
Scientific Research Applications
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily influenced by the trifluoromethyl group. This group induces strong polarization of neighboring groups, increasing local hydrophobicity and enhancing metabolic stability . The compound can interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing properties, affecting their activity and function.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the tetrahydronaphthalene ring.
Trifluoromethylcyclohexane: Contains a cyclohexane ring instead of a tetrahydronaphthalene ring.
Trifluoromethylphenol: Features a hydroxyl group attached to a trifluoromethylated aromatic ring.
Uniqueness: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the combination of the trifluoromethyl group and the tetrahydronaphthalene ring. This structure imparts distinct electronic and steric properties, making it particularly valuable in applications requiring enhanced stability and specific reactivity profiles .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARIAWAMPJVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232796 | |
Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-76-0 | |
Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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